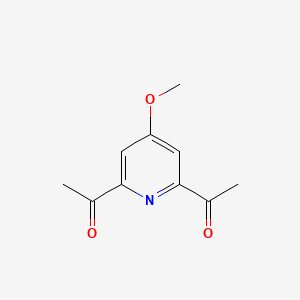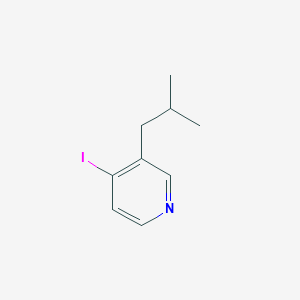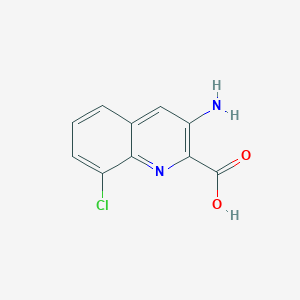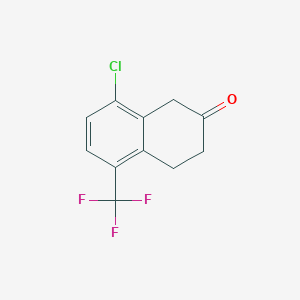![molecular formula C16H8F6O6 B13665695 Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)
Bis[4-(trifluoromethoxy)benzoyl] Peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(trifluoromethoxy)benzoyl] Peroxide is an organic peroxide compound with the molecular formula C16H8F6O4. It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(trifluoromethoxy)benzoyl] Peroxide typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity starting materials and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(trifluoromethoxy)benzoyl] Peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of various organic substrates.
Decomposition: The compound can decompose under certain conditions, releasing oxygen and forming by-products such as 4-(trifluoromethoxy)benzoic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include solvents like dichloromethane and catalysts such as sulfuric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures to optimize the reaction rate and yield.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include oxidized organic compounds and 4-(trifluoromethoxy)benzoic acid.
Aplicaciones Científicas De Investigación
Bis[4-(trifluoromethoxy)benzoyl] Peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: The compound is used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the field of antimicrobial treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis[4-(trifluoromethoxy)benzoyl] Peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Bis[4-(trifluoromethoxy)benzoyl] Peroxide include:
Benzoyl Peroxide: A widely used organic peroxide with similar oxidizing properties.
Di-tert-butyl Peroxide: Another organic peroxide used as an initiator in polymerization reactions.
Uniqueness
This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific applications where other peroxides may not be as effective.
Propiedades
Fórmula molecular |
C16H8F6O6 |
|---|---|
Peso molecular |
410.22 g/mol |
Nombre IUPAC |
[4-(trifluoromethoxy)benzoyl] 4-(trifluoromethoxy)benzenecarboperoxoate |
InChI |
InChI=1S/C16H8F6O6/c17-15(18,19)25-11-5-1-9(2-6-11)13(23)27-28-14(24)10-3-7-12(8-4-10)26-16(20,21)22/h1-8H |
Clave InChI |
NYYBSKPPOJDLTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


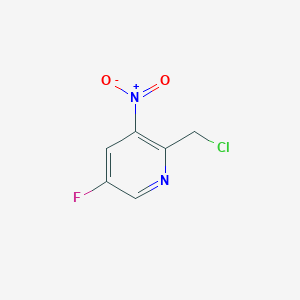
![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)

![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
